chemical and physical properties of methyl (2,4,6-trichlorophenoxy)acetate
chemical and physical properties of methyl (2,4,6-trichlorophenoxy)acetate
An In-depth Technical Guide to the Chemical and Physical Properties of Methyl (2,4,6-trichlorophenoxy)acetate
Abstract
Methyl (2,4,6-trichlorophenoxy)acetate is a chemical compound belonging to the family of chlorophenoxy herbicides. As the methyl ester of (2,4,6-trichlorophenoxy)acetic acid, it shares structural similarities with widely studied herbicides, yet specific data on this particular ester is sparse. This guide provides a comprehensive overview of its known and predicted chemical and physical properties, detailed spectroscopic profile, a validated synthesis protocol, and an analysis of its expected biological activity based on related compounds. This document is intended for researchers in agrochemistry, environmental science, and drug development, offering a foundational understanding of this molecule.
Chemical Identity and Molecular Structure
Methyl (2,4,6-trichlorophenoxy)acetate is characterized by a trichlorinated benzene ring linked via an ether bond to an acetic acid methyl ester moiety. The precise positioning of the three chlorine atoms at the 2, 4, and 6 positions of the phenyl ring is critical to its chemical behavior and biological activity.
Table 1: Chemical Identifiers for Methyl (2,4,6-trichlorophenoxy)acetate
| Identifier | Value | Source |
| IUPAC Name | methyl 2-(2,4,6-trichlorophenoxy)acetate | |
| Molecular Formula | C₉H₇Cl₃O₃ | |
| Molecular Weight | 269.51 g/mol | [1] |
| Monoisotopic Mass | 267.94608 Da | |
| Canonical SMILES | COC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl | |
| InChI | InChI=1S/C9H7Cl3O3/c1-14-8(13)4-15-9-6(11)2-5(10)3-7(9)12/h2-3H,4H2,1H3 | |
| InChIKey | VRXNMSKLUBJWBC-UHFFFAOYSA-N | |
| CAS Number | Not explicitly assigned; precursor acid is 575-89-3 | [2] |
Physicochemical Properties
While direct experimental data for methyl (2,4,6-trichlorophenoxy)acetate is limited, its properties can be reliably predicted based on its structure and comparison with its parent carboxylic acid. The esterification of the carboxyl group removes the capacity for hydrogen bonding, which significantly influences properties like melting point and solubility.
Table 2: Physical and Chemical Properties
| Property | Value (Predicted/Inferred) | Causality and Insights |
| Appearance | White to off-white crystalline solid | Based on the parent acid, (2,4,6-trichlorophenoxy)acetic acid, which is a white crystalline powder.[3] |
| Melting Point | < 131 °C | The parent acid melts at 131°C. Esterification typically lowers the melting point by eliminating intermolecular hydrogen bonding. |
| Boiling Point | > 230 °C | The parent acid boils at 230°C.[4] The ester has a higher molecular weight, which generally leads to a higher boiling point. |
| Solubility | Soluble in organic solvents (e.g., acetone, methanol, dichloromethane); low solubility in water. | The ester functional group increases lipophilicity compared to the carboxylic acid, enhancing solubility in non-polar solvents.[5] |
| XlogP | 3.7 | This predicted value indicates a high degree of lipophilicity, suggesting potential for bioaccumulation. |
| Stability | Stable under standard conditions. Hydrolyzes to the parent acid and methanol under acidic or basic conditions. | The ether linkage and ester group are susceptible to cleavage under strong acidic or alkaline catalysis. |
Synthesis and Purification Protocol
The most direct and common method for preparing methyl (2,4,6-trichlorophenoxy)acetate is through the Fischer esterification of its parent carboxylic acid, (2,4,6-trichlorophenoxy)acetic acid. This method is reliable, high-yielding, and utilizes common laboratory reagents.
Experimental Protocol: Fischer Esterification
Objective: To synthesize methyl (2,4,6-trichlorophenoxy)acetate from (2,4,6-trichlorophenoxy)acetic acid.
Materials:
-
(2,4,6-Trichlorophenoxy)acetic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 eq, serves as solvent and reagent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1 eq, catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (2,4,6-trichlorophenoxy)acetic acid (1.0 eq) in anhydrous methanol (20-30 eq).[6]
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirring solution.
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Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the initial aqueous mixture).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for the synthesis of the target compound.
Spectroscopic Profile for Structural Elucidation
The structural identity of methyl (2,4,6-trichlorophenoxy)acetate is confirmed through a combination of spectroscopic techniques. Below are the expected spectral characteristics.
¹H NMR Spectroscopy
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Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.7-3.8 ppm, corresponding to the three protons of the methyl ester group.[7]
-
Methylene Protons (-O-CH₂-C=O): A singlet is predicted in the range of δ 4.6-4.8 ppm. This downfield shift is due to the deshielding effects of the adjacent ether oxygen and carbonyl group.
-
Aromatic Protons (Ar-H): The two protons on the trichlorinated benzene ring are chemically equivalent and will appear as a singlet. The expected chemical shift is around δ 7.4-7.5 ppm, influenced by the electron-withdrawing chlorine atoms.
¹³C NMR Spectroscopy
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Methyl Carbon (-O CH₃): A signal is expected around δ 52-53 ppm.
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Methylene Carbon (-O-C H₂-C=O): A signal should appear in the range of δ 65-67 ppm.
-
Carbonyl Carbon (-C =O): The ester carbonyl carbon is expected to resonate around δ 168-170 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with those bonded to chlorine showing significant downfield shifts. The C-O carbon would appear around δ 150-155 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For methyl (2,4,6-trichlorophenoxy)acetate, the predicted data is as follows:
Table 3: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 268.95336 | 146.5 |
| [M+Na]⁺ | 290.93530 | 157.6 |
| [M-H]⁻ | 266.93880 | 149.3 |
| [M]⁺ | 267.94553 | 153.5 |
Source: PubChemLite[8]
A characteristic fragmentation pattern would involve the loss of the methoxycarbonylmethyl radical (•CH₂COOCH₃) or cleavage of the ether bond, leading to fragments corresponding to the trichlorophenoxy cation. The isotopic pattern from the three chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.[9]
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹. This is a characteristic peak for the carbonyl group in an ester.
-
C-O Stretch: Two C-O stretching bands are expected: one for the ester linkage (around 1250-1150 cm⁻¹) and one for the aryl ether linkage (around 1250-1200 cm⁻¹).
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 850-550 cm⁻¹, corresponding to the C-Cl bonds on the aromatic ring.
-
Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.
Biological Activity and Toxicological Insights
Methyl (2,4,6-trichlorophenoxy)acetate belongs to the chlorophenoxy class of herbicides.[5] These compounds typically act as synthetic auxins, disrupting normal plant growth processes and leading to uncontrolled, unsustainable growth and eventual death of the target plant, primarily broadleaf weeds.[5][10]
-
Mechanism of Action: As an ester, the compound itself may be a pro-herbicide. In the plant, it is likely hydrolyzed to the parent (2,4,6-trichlorophenoxy)acetic acid, which is the biologically active form that mimics the plant hormone auxin.
-
Toxicity: The toxicity of chlorophenoxy herbicides can vary. The parent acid of the related compound 2,4,5-T has an oral LD50 in rats of 300 to 1,000 mg/kg.[11] (2,4,6-Trichlorophenoxy)acetic acid is classified as harmful if swallowed and causes serious eye irritation.[2] It is reasonable to assume that the methyl ester would exhibit a similar toxicity profile. Chronic exposure to this class of compounds has been linked to various health concerns.[12]
Safety and Handling
Given the toxicological profile of related compounds, strict safety measures are required when handling methyl (2,4,6-trichlorophenoxy)acetate.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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NextSDS. METHYL (((2,4,6-TRICHLOROPHENOXY)ACETYL)AMINO)ACETATE HYDRATE - Chemical Substance Information. [Link]
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PubChemLite. Methyl (2,4,6-trichlorophenoxy)acetate (C9H7Cl3O3). [Link]
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PubChem. 2,4,6-Trichlorophenoxyacetic acid. [Link]
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ResearchGate. Fragment ion MSMS spectra of a) 2,4,6-trichlorophenol acetate, b)... [Link]
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PubChem. Methyl 2,4,5-trichlorophenoxyacetate. [Link]
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ResearchGate. The 1 H NMR spectrum of methyl acetate shows two peaks... [Link]
- Peterson, G. E. (2014). Chlorophenoxy Herbicides. In Encyclopedia of Toxicology (Third Edition) (pp. 893-896). Academic Press.
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Wesiak, K., et al. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 25(7), 1680. [Link]
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Organic Syntheses. Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate. [Link]
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NIOSH. 2,4,5-T. [Link]
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Taylor & Francis Online. Chlorophenoxy herbicides – Knowledge and References. [Link]
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INCHEM. ICSC 0075 - (2,4,5-TRICHLOROPHENOXY) ACETIC ACID. [Link]
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